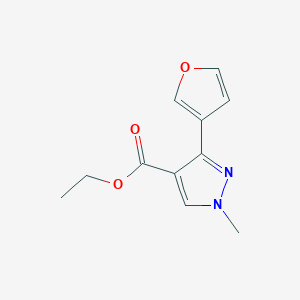

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate

Description

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that features a furan ring, a pyrazole ring, and an ester functional group

Properties

IUPAC Name |

ethyl 3-(furan-3-yl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-6-13(2)12-10(9)8-4-5-15-7-8/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKXOZDWBHJPDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.

Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions to form furan-2,5-dicarboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-methanol.

Substitution: Halogenated derivatives of the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate, exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain pyrazole derivatives could selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

this compound has also been investigated for its anti-inflammatory effects. Compounds in the pyrazole family have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies, where it was effective against various bacterial strains. The furan moiety in its structure is believed to enhance its interaction with microbial targets, leading to increased efficacy against pathogens .

Agrochemical Applications

Pesticide Development

this compound is being explored for its potential use as a pesticide. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals. Research has focused on its effectiveness against specific agricultural pests, aiming to create environmentally friendly pest control solutions .

Material Science

Polymer Synthesis

In material science, the compound's unique chemical properties allow it to be used as a building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 3-(thiophen-3-yl)-1-methyl-1H-pyrazole-4-carboxylate

- Ethyl 3-(pyridin-3-yl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene and pyridine analogs. This uniqueness makes it a valuable scaffold in the development of new chemical entities with specific biological activities.

Biological Activity

Ethyl 3-(furan-3-yl)-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- CAS Number : 2377991-46-1

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens, revealing promising results.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Against |

|---|---|---|---|

| 4a | 0.22 | 0.25 | Staphylococcus aureus |

| 5a | 0.30 | 0.35 | Escherichia coli |

| 7b | 0.20 | 0.22 | Pseudomonas aeruginosa |

| 10 | 0.25 | 0.30 | Candida albicans |

The compound 7b , a close analogue, demonstrated the most potent antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 0.20 μg/mL against Pseudomonas aeruginosa .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, primarily through inhibition of cyclooxygenase (COX) enzymes. This compound has been studied for its potential to inhibit COX-1 and COX-2, crucial targets in inflammation management.

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| 125a | 55 | 75 |

| 125b | 60 | 80 |

| Ethyl Compound | Not Available | Not Available |

The derivative 125b exhibited a COX-2 selectivity index of approximately 9.31, indicating its potential as a selective anti-inflammatory agent .

Anticancer Activity

Emerging studies suggest that pyrazole derivatives may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and modulation of various signaling pathways.

Case Study: Anticancer Effects of Pyrazole Derivatives

In a study involving various pyrazole compounds, it was found that those with furan substitution showed enhanced cytotoxic effects against several cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

The results indicated that compounds similar to this compound were effective in reducing cell viability by up to 70% at concentrations as low as 10 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.